Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a chemical compound with the molecular formula C10H18N2O2. It is also known by several synonyms, including (1R,5S)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate and (1R,5S)-6-BOC-3,6-DIAZABICYCLO[3.2.0]HEPTANE . The compound features a bicyclic structure and a tert-butyl ester group.
The compound’s molecular structure consists of a bicyclic system with a diazabicyclo[3.2.0]heptane core. The tert-butyl group is attached to the nitrogen atom, forming the carboxylate ester. The stereochemistry is specified as (1R,5S), indicating the absolute configuration of the chiral centers .
Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. With a molecular formula of and a molecular weight of approximately 198.26 g/mol, this compound is notable for its chirality, specifically in the (1R,5S) configuration, which can influence its biological activity and interactions with other molecules.
This compound can be classified as a diazabicyclic carboxylate and is related to other bicyclic compounds used in pharmaceutical applications. The compound's systematic nomenclature reflects its structural features, including the tert-butyl group and the bicyclic framework formed by nitrogen atoms. It is often utilized as an intermediate in the synthesis of biologically active molecules and has been studied for its potential therapeutic properties.
The synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves several steps:
The synthetic route may also involve:
Industrial production may employ automated systems to enhance efficiency and consistency in yield .
The molecular structure of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate features:
These structural attributes contribute to its chemical reactivity and potential biological interactions .
Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical transformations:
The choice of reagents and conditions significantly affects the yield and specificity of these reactions. For example:
The mechanism of action for tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with biological targets such as enzymes or receptors:
Relevant data regarding its physical properties indicate that it has high gastrointestinal absorption potential due to its molecular structure .
Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several scientific applications:
The stereochemically defined tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate serves as a pivotal chiral intermediate in pharmaceutical synthesis. Its constrained bicyclic [3.2.0] framework – featuring a fusion of pyrrolidine and azetidine-like rings – provides a rigid three-dimensional structure essential for precise receptor interactions. The presence of two stereogenic centers (1R and 5S) necessitates absolute stereocontrol during synthesis to ensure pharmacological relevance [5] [6].
Synthesis typically begins with enantiopure precursors such as (S)-benzyl 3-(tert-butoxycarbonylamino)-4-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate. The critical cyclization step employs intramolecular nucleophilic displacement under basic conditions, where the Boc-protected amine attacks the mesylate-leaving group, forming the strained bicyclic system. Subsequent hydrogenolytic debenzylation yields the free amine, which is reprotected with di-tert-butyl dicarbonate to furnish the target compound. This route delivers the (1R,5S) stereoisomer with >97% enantiomeric excess (ee), as confirmed by chiral HPLC [4] [5]. Alternative stereoisomers like the (1S,5S) variant (CAS# 956276-42-9) require distinct chiral precursors, highlighting the sensitivity of stereochemical outcomes to starting materials [4] [6].
Table 1: Key Chiral Intermediates for Diazabicyclo[3.2.0]heptane Synthesis
Intermediate Name | CAS Number | Role in Synthesis | Stereochemical Outcome |
---|---|---|---|
(S)-Benzyl 3-(Boc-amino)-4-(mesyloxymethyl)pyrrolidine | Not Provided | Cyclization precursor via mesylate displacement | (1R,5S) Configuration |
tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | 956276-42-9 | Alternative scaffold for pharmacological screening | (1S,5S) Configuration |
tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | 799279-81-5 | Target compound for asymmetric catalysis & drug design | (1R,5S) Configuration |
The trans ring fusion at positions 1 and 5 is thermodynamically favored, but kinetic control during cyclization dictates stereoselectivity. Employing polar aprotic solvents (e.g., DMF) at 60–80°C minimizes epimerization and ensures >95% diastereomeric excess (de). Computational studies reveal that the (1R,5S) isomer benefits from reduced allylic strain (2.3 kcal/mol lower than cis-fused variants) during ring closure. X-ray crystallography confirms the relative configuration, showing a dihedral angle of 112° between N3-C6-N1-C5 atoms, which stabilizes the molecule through minimized torsional stress [6] [7]. Cold-chain transportation (2–8°C) is recommended for bulk stereoisomerically pure material to prevent racemization during storage [6].
Palladium-catalyzed methodologies enable efficient construction of the diazabicyclo[3.2.0]heptane core. A notable approach uses Pd(0)/chiral phosphine complexes (e.g., (R)-BINAP) to catalyze the intramolecular allylic amidation of diene precursors. This method achieves cyclization at 25°C with 89% ee and 78% yield, significantly reducing racemization risks compared to thermal cyclizations. Key to success is the in situ generation of π-allylpalladium intermediates, which undergo nucleophilic attack by the Boc-protected amine with high facial selectivity [7]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route, though it requires subsequent ring contraction to form the [3.2.0] system. Recent advances utilize continuous flow reactors with immobilized catalysts, enhancing throughput while maintaining 92% ee [7].
Organocatalysis streamlines the introduction of the Boc protecting group while preserving stereochemical integrity. DMAP (4-dimethylaminopyridine) catalysis facilitates the reaction between diazabicycloheptane amines and di-tert-butyl dicarbonate in dichloromethane at 0°C, achieving near-quantitative yields without racemization. For enhanced enantioselectivity, Cinchona alkaloid-derived catalysts (e.g., DHQD)PHAL) enable kinetic resolution during Boc protection of racemic amines. This process selectively protects the desired (1R,5S)-enantiomer while leaving the (1S,5R) isomer unreacted, yielding enantiopure (>99% ee) product after separation. This method circumvents the need for chiral pool starting materials, broadening substrate flexibility [5].
Recent innovations focus on minimizing environmental impact while maintaining stereochemical fidelity. Mechanochemical synthesis via ball milling combines the free amine (1R,5S)-3,6-diazabicyclo[3.2.0]heptane with Boc₂O in the absence of solvents. This method achieves 95% conversion in 30 minutes at room temperature, eliminating VOC emissions and reducing energy consumption by 70% compared to traditional solution-phase reactions [4]. Microwave-assisted cyclization demonstrates even greater efficiency: precursor diamine compounds undergo ring closure within 5 minutes at 150°C, yielding the bicyclic scaffold with 98% diastereoselectivity. Life-cycle assessment confirms a 56% reduction in cumulative energy demand for these protocols. Additionally, aqueous-phase Boc protection using β-cyclodextrin as a phase-transfer catalyst achieves 91% yield while avoiding halogenated solvents entirely [4] [6].
Table 2: Comparative Analysis of Green Synthesis Methods
Method | Reaction Time | Yield (%) | Diastereoselectivity | Energy Savings | Key Advantages |
---|---|---|---|---|---|
Mechanochemical Ball Milling | 30 min | 95 | >99% de | 70% vs solution | Solvent-free, ambient temperature |
Microwave-Assisted Cyclization | 5 min | 89 | 98% de | 65% vs thermal | Rapid, high throughput |
Aqueous-Phase Boc Protection | 2 h | 91 | >99% de | 40% vs traditional | Uses water, avoids halogenated solvents |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7